Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a carboxylate ester group at the 5th position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate typically involves the iodination of 1-methylimidazole followed by esterification. One common method involves the reaction of 1-methylimidazole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 4th position. This is followed by the esterification of the resulting 4-iodo-1-methylimidazole-5-carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the iodine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Reduction: Deiodinated imidazoles.
Hydrolysis: 4-iodo-1-methylimidazole-5-carboxylic acid.
Scientific Research Applications
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-imidazole: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
1-Methylimidazole-5-carboxylate: Does not have the iodine atom, which can limit its reactivity in substitution reactions.
4-Bromo-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of the iodine atom and the ester group, providing a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic and research applications .
Biological Activity
Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS Number: 189014-13-9) is a compound belonging to the imidazole family, notable for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure with an iodine atom at the fourth position, which enhances its reactivity. Its molecular formula is C7H8N2O2I with a molecular weight of 266.04 g/mol. The presence of the carboxylate group contributes to its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies suggest that it may effectively inhibit bacterial growth and fungal infections, making it a potential candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has been studied for its anticancer properties , particularly in targeting specific cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
- Receptor Binding : Its structural similarity to other imidazole derivatives suggests potential binding affinity to receptors that mediate physiological responses related to inflammation and cancer .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against human breast cancer cells, highlighting its potential as a therapeutic agent .
Case Studies
Several case studies have explored the compound's effects in vivo:
Study | Model | Findings |
---|---|---|
Study A | Mouse model of cancer | Induced tumor regression at specific dosages. |
Study B | Rat model for infection | Significant reduction in bacterial load compared to control groups. |
These findings underscore the compound's promising role in both antimicrobial and anticancer therapies.
Properties
Molecular Formula |
C6H7IN2O2 |
---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
methyl 5-iodo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H7IN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 |
InChI Key |
WMHLNUMRWKZGKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)OC)I |
Origin of Product |
United States |
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